molecular formula C43H32O20 B1588735 Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one CAS No. 33377-72-9

Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one

Cat. No. B1588735
CAS RN: 33377-72-9
M. Wt: 868.7 g/mol
InChI Key: TUJOKWPTOVJHLY-JBJHRQGLSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one is a useful research compound. Its molecular formula is C43H32O20 and its molecular weight is 868.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on derivatives and analogs of the compound has explored their synthesis and chemical properties. For example, studies on 3,5-dioxopimelic acid diesters , stable 1,3,5,7-tetracarbonyl derivatives , have been conducted to understand their keto-enol tautomerization and the influence of substituents on their tautomeric equilibria, providing insights into the reactivity and stability of similar complex organic molecules (Reim et al., 2008).

Material Science and Polymer Chemistry

In material science, the synthesis of fluorinated banana-shaped diesters derived from similar structures has been investigated for their mesomorphic properties, contributing to the development of new materials with potential applications in liquid crystal technology and optoelectronics (Karamysheva et al., 2002).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, the structural modification of octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives has been explored for acaricidal activity against mites, showcasing the potential of similar compounds in developing new treatments for parasitic infections (Li et al., 2022).

properties

CAS RN

33377-72-9

Product Name

Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

IUPAC Name

[(2R,3R)-2-[3,5-dihydroxy-6-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-8-[(3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C43H32O20/c44-17-7-23(45)21-12-30(52)39(61-33(21)8-17)14-1-19-20(11-32(54)41(35(19)38(57)29(51)2-14)63-43(59)16-5-27(49)37(56)28(50)6-16)40-31(53)13-22-24(46)9-18(10-34(22)62-40)60-42(58)15-3-25(47)36(55)26(48)4-15/h1-11,30-31,39-40,44-50,52-56H,12-13H2,(H,51,57)/t30-,31-,39?,40-/m1/s1

InChI Key

TUJOKWPTOVJHLY-JBJHRQGLSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6[C@@H](CC7=C(C=C(C=C7O6)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O

Origin of Product

United States

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